molecular formula C18H20F2N2O B5835477 N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide

N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide

Cat. No.: B5835477
M. Wt: 318.4 g/mol
InChI Key: ZECNSAJNCCUDHY-UHFFFAOYSA-N
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Description

N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide, also known as DFEBA, is a compound that has been widely studied for its potential applications in scientific research. DFEBA is a beta-alanine derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study.

Mechanism of Action

The exact mechanism of action of N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that this compound may act as an antioxidant, helping to protect cells from damage caused by oxidative stress. Another proposed mechanism is that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential neuroprotective and anti-cancer effects, this compound has also been shown to have anti-inflammatory effects and to be a potent inhibitor of certain enzymes involved in the biosynthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation is that this compound can be difficult to synthesize, which may limit its availability for use in experiments.

Future Directions

There are a number of potential future directions for research on N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide. One area of interest is further elucidating the compound's mechanism of action, which could help to identify new potential applications for the compound. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could help to increase its availability for use in experiments.

Synthesis Methods

N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide can be synthesized through a multi-step process involving the reaction of beta-alanine with various reagents. One common synthesis method involves the reaction of beta-alanine with benzyl bromide and 3,4-difluorobenzylamine, followed by the addition of ethyl chloroformate to form this compound.

Scientific Research Applications

N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, this compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to protect neurons from damage caused by oxidative stress. In cancer research, this compound has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be able to inhibit the growth of cancer cells. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.

Properties

IUPAC Name

3-[benzyl(ethyl)amino]-N-(3,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-2-22(13-14-6-4-3-5-7-14)11-10-18(23)21-15-8-9-16(19)17(20)12-15/h3-9,12H,2,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECNSAJNCCUDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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